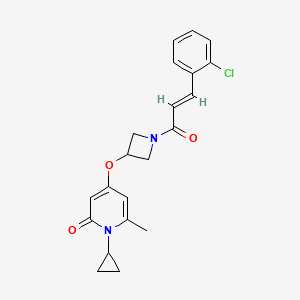

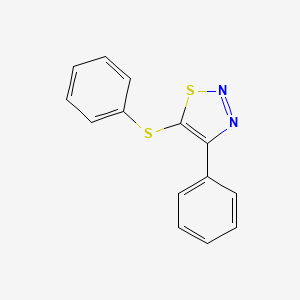

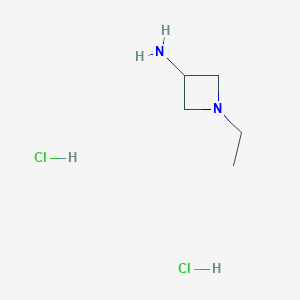

![molecular formula C7H9Cl2N3 B2381255 5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride CAS No. 2411263-42-6](/img/structure/B2381255.png)

5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride” is a type of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine . It is known to be an allosteric modulator of the M4 muscarinic acetylcholine receptor .

Synthesis Analysis

The synthesis of pyrrolo[3,4-b]pyridines has been achieved through a RhIII-catalyzed cascade olefination/annulation of picolinamides .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole and a pyrazine ring . The InChI code for this compound is1S/C7H8N2.2ClH/c1-2-6-4-8-5-7 (6)9-3-1;;/h1-3,8H,4-5H2;2*1H . Chemical Reactions Analysis

The reaction of 7-hydroxy derivatives with nucleophiles involving active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions leads to the synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones .Physical And Chemical Properties Analysis

The InChI code for this compound is1S/C7H8N2.2ClH/c1-2-6-4-8-5-7 (6)9-3-1;;/h1-3,8H,4-5H2;2*1H .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Substituted Derivatives : The compound has been utilized in the synthesis of various substituted derivatives under acidic or basic conditions, demonstrating its versatility in chemical reactions (Goto et al., 1991).

Formation of Tricyclic Derivatives : Its reactions with primary amines have been explored to form tricyclic pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines, highlighting its role in complex molecular construction (Toche et al., 2008).

Nucleophilic Substitution-Rearrangement : The compound undergoes nucleophilic substitution-rearrangement with various primary amines, showcasing its reactive nature and potential for creating diverse molecular structures (Girgis et al., 1989).

Applications in Fluorescence Studies : It has been used in the synthesis of pyrazolopyridine annulated heterocycles to study the effect of substituents on photophysical properties, indicating its importance in fluorescence research (Patil et al., 2011).

Pharmaceutical and Biological Research

Utilization in Pharmaceutical Research : The compound has found applications in pharmaceutical research, particularly in the synthesis of bactericides and antimicrobials, and as a side-chain in Cefpirome production (Chun, 2007).

Role in Biological Molecule Synthesis : As a pyrrole derivative, it contributes to the fundamental structure of important biological molecules like heme and chlorophyll, underscoring its significance in biochemistry (Anderson & Liu, 2000).

Advanced Applications

In Peptidomimetic Synthesis : It has been employed in the design and synthesis of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics, which are crucial in mimicking peptide structures for various scientific applications (Biitseva et al., 2015).

In Crystallographic Studies : The compound's derivatives have been used in crystallographic studies, like the investigation of 3-pyrroline hydrates, to understand molecular interactions and structures (Rzepiński et al., 2016).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that similar compounds interact with their targets to exhibit various biological activities . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Future Directions

The pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Biochemical Analysis

Biochemical Properties

5H-Pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride is known to interact with various enzymes and proteins. For instance, derivatives of pyrrolopyrazine have shown significant activity on kinase inhibition . The nature of these interactions is often complex and can involve multiple binding sites and conformational changes.

Cellular Effects

The compound exerts various effects on cellular processes. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects can vary depending on the specific derivative and the cell type.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

5H-pyrrolo[3,4-b]pyridin-7-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-7-6-5(4-10-7)2-1-3-9-6;;/h1-3H,4H2,(H2,8,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWRNKIZLKYWIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=N1)N)N=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

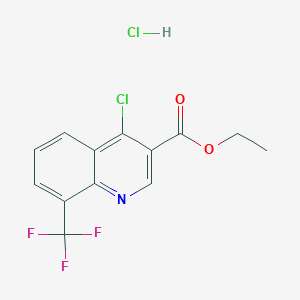

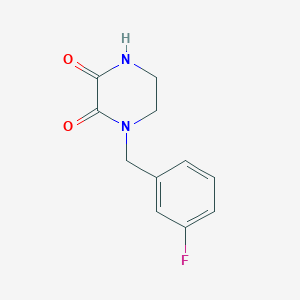

![diethyl (E,4E)-4-[amino-[4-(2,6-dimethylphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2381175.png)

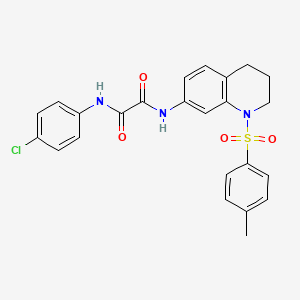

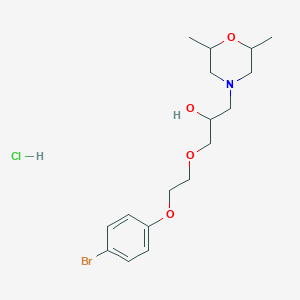

![1-(4-Chlorophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2381183.png)

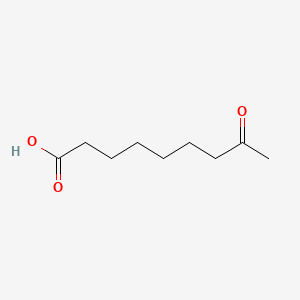

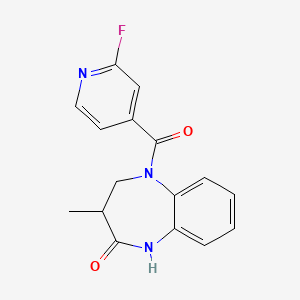

![(2-(Methylthio)pyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2381185.png)

![4-[benzyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2381186.png)

![Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2381191.png)